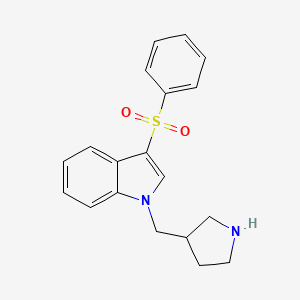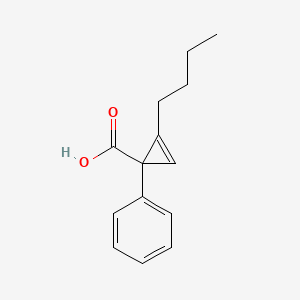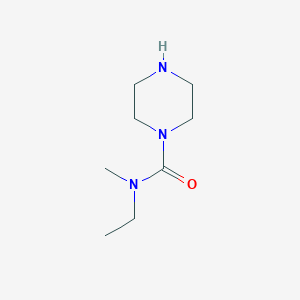![molecular formula C18H18Br2N2O2 B12531225 N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-62-7](/img/structure/B12531225.png)
N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is a compound characterized by the presence of two bromophenyl groups attached to an ethane backbone, with acetamide groups at each end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 4-bromobenzylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]diacetamide
- N,N’-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzenesulfonamide)
Uniqueness
N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
CAS No. |
820231-62-7 |
|---|---|
Molecular Formula |
C18H18Br2N2O2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-acetamido-1,2-bis(4-bromophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Br2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1 |
InChI Key |
JKMODCFNPRRBSC-QZTJIDSGSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




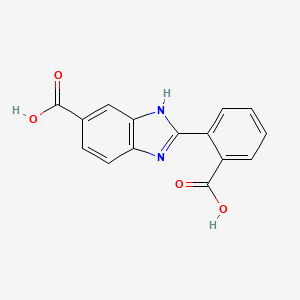
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
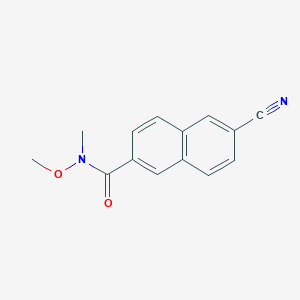


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
